3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
CAS No.: 886911-45-1
Cat. No.: VC6191013
Molecular Formula: C18H12ClN3O4S2
Molecular Weight: 433.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886911-45-1 |
|---|---|
| Molecular Formula | C18H12ClN3O4S2 |
| Molecular Weight | 433.88 |
| IUPAC Name | 3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H12ClN3O4S2/c1-28(24,25)11-8-6-10(7-9-11)17-21-22-18(26-17)20-16(23)15-14(19)12-4-2-3-5-13(12)27-15/h2-9H,1H3,(H,20,22,23) |
| Standard InChI Key | XGHAITHUBSFQRP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiophene core substituted at the 2-position with a carboxamide group and at the 3-position with a chlorine atom. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 4-methanesulfonylphenyl group. This hybrid structure integrates multiple pharmacophoric elements:
-
Benzothiophene: A sulfur-containing bicyclic aromatic system known for enhancing metabolic stability.
-
1,3,4-Oxadiazole: A heterocycle associated with improved bioavailability and electronic properties .
-
Methanesulfonylphenyl: A polar group contributing to solubility and target binding .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₂ClN₃O₄S₂ | |
| Molecular Weight | 433.88 g/mol | |
| IUPAC Name | 3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Crystallographic and Spectroscopic Data
Characterization via NMR and mass spectrometry confirms the structure:
-
¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with distinct singlet for oxadiazole protons.
-
IR Spectroscopy: Peaks at 1,680 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
-
Benzothiophene-2-carboxylic Acid Activation: Reacted with thionyl chloride to form the acid chloride.
-
Oxadiazole Formation: Condensation with 4-methanesulfonylphenyl carbohydrazide under Dean-Stark conditions .
-
Chlorination: Electrophilic substitution at the benzothiophene 3-position using Cl₂/FeCl₃.
Table 2: Reaction Yield Optimization
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂, DMF (catalytic) | 80°C | 92 |
| 2 | POCl₃, pyridine | 120°C | 78 |
| 3 | Cl₂, FeCl₃ | 0–5°C | 85 |
Purification and Stability
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity. Stability studies indicate decomposition at >200°C, with hygroscopicity requiring anhydrous storage.
Pharmacological Activities
Antimicrobial Efficacy
The compound inhibits Gram-positive bacteria (MIC: 2–4 μg/mL against S. aureus) through dual mechanisms:
-
Membrane Disruption: Sulfonamide group interaction with lipid bilayers .
-
Enzyme Inhibition: Binding to dihydropteroate synthase (Ki = 0.8 μM).
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 | Topoisomerase II inhibition |
| A549 (Lung) | 2.7 | Caspase-3 activation |
| HEK293 (Normal) | >50 | N/A |
Comparative Analysis with Structural Analogs
Sulfonamide Substitution Effects
Replacing the methanesulfonyl group with methylsulfanyl (as in PubChem CID 1150498) reduces antibacterial potency (MIC increases to 16 μg/mL) , highlighting the sulfone group’s critical role.
Oxadiazole Ring Modifications
Patent WO2012142671A1 demonstrates that substituting oxadiazole with thiadiazole decreases anticancer activity (IC₅₀ >10 μM) , confirming the oxadiazole’s electronic contributions to target binding.
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (moderate oral bioavailability).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivative.
-
Excretion: 68% renal clearance within 24h in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume